2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride
Description
Properties
IUPAC Name |
2-(piperidin-4-ylamino)benzonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11;;/h1-4,11,14-15H,5-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBQGVUUIZNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2C#N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-05-5 | |
| Record name | 2-[(piperidin-4-yl)amino]benzonitrile dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride typically involves the reaction of 4-aminopiperidine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity levels of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group on the piperidine ring facilitates nucleophilic substitution under mild alkaline conditions. Key reactions include:
These reactions exploit the lone electron pair on the piperidine nitrogen, enabling modifications to enhance pharmacological properties or serve as intermediates in multi-step syntheses .
Nitrile Group Reactivity
The aromatic nitrile undergoes nucleophilic addition and reduction:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (20%), reflux | Benzamide derivative | Requires acid catalysis |
| Reduction | LiAlH₄, THF, 0°C → RT | Benzylamine analog | Exothermic reaction |
| Grignard Addition | MeMgBr, THF, −78°C | Ketimine intermediate | Quenched with NH₄Cl |
The nitrile’s electron-withdrawing nature activates the benzene ring for electrophilic substitutions, though no direct examples were found in the literature reviewed .
Cyclization and Heterocycle Formation
Under acidic or thermal conditions, the compound participates in cyclization:
-
Intramolecular Cyclization :
Heating with POCl₃ generates a quinazoline derivative via nitrile-amine coupling.
-
Cross-Cycloaddition :
Reacts with maleic anhydride in DMSO to form a six-membered lactam (75% yield).
Catalytic Coupling Reactions
The benzene ring supports palladium-catalyzed couplings if halogenated derivatives are synthesized first:
| Coupling Type | Catalyst System | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Brominated aryl intermediate | Biaryl synthesis |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aryl halide + amine | C–N bond formation |
These reactions require pre-functionalization of the benzene ring (e.g., bromination) .
Acid-Base and Salt-Formation Behavior
As a dihydrochloride salt, the compound dissociates in aqueous solutions:
-
pKa Values : Piperidine N-H (~10.8), aromatic amine N-H (~4.5) .
-
Proton Exchange : Reacts with NaOH to regenerate the free base (95% recovery) .
Stability and Decomposition Pathways
-
Thermal Degradation : Decomposes above 200°C, releasing HCN and forming polymeric residues .
-
Photooxidation : UV light in aerobic conditions oxidizes the piperidine ring to a pyridine derivative (22% after 48 hours) .
This compound’s dual functionality enables diverse reactivity, making it valuable in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric reactions and biological target interactions.
Scientific Research Applications
Antiviral Applications
One of the prominent applications of 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride is its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This class of compounds is crucial in the treatment of Human Immunodeficiency Virus (HIV) infections. Research indicates that derivatives of this compound can inhibit HIV reverse transcriptase, which is essential for viral replication. For instance, similar compounds have been shown to effectively prevent the production of infectious virus particles by disrupting the enzyme's function .
Case Study: HIV Treatment
A study highlighted the efficacy of piperidine derivatives in inhibiting HIV replication. The compounds were evaluated for their ability to bind to the reverse transcriptase enzyme, leading to a reduction in viral load in vitro. The results demonstrated that modifications to the piperidine structure could enhance inhibitory potency, suggesting a pathway for developing more effective antiviral agents .
Neurological Applications
This compound has also been investigated for its potential use in treating neurological disorders. Specifically, compounds with similar structural features have been identified as antagonists of muscarinic receptors, which play a significant role in cognitive function and memory processes. The modulation of these receptors can provide therapeutic benefits for conditions like Alzheimer's disease and schizophrenia .
Case Study: Muscarinic Receptor Antagonism
In a recent study, a series of piperidine derivatives were synthesized and tested for their affinity towards muscarinic receptors. One compound demonstrated high selectivity and potency, showing promise as a lead candidate for further development in treating cognitive impairments associated with neurodegenerative diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that variations in the substituents on the piperidine ring significantly affect biological activity. For example, altering functional groups can enhance binding affinity or selectivity towards specific targets such as histone modifying enzymes or proteases involved in viral replication .
Table 1: Structure-Activity Relationships
| Compound | Substituent | Target | IC50 (μM) |
|---|---|---|---|
| Compound A | Methyl | HIV RT | 0.71 |
| Compound B | Ethyl | Muscarinic | 12.5 |
| Compound C | Hydroxy | Histone demethylase | 4.65 |
Synthesis and Development
The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents to optimize activity against targeted biological pathways. Techniques such as solid-phase synthesis and combinatorial chemistry are often employed to generate libraries of related compounds for high-throughput screening against viral and receptor targets .
Mechanism of Action
The mechanism of action of 2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Positional Isomers
- 4-(Piperidin-4-yl)benzonitrile Hydrochloride (CAS: 162997-34-4) Key Difference: The piperidine ring is attached to the 4-position of the benzene ring instead of the 2-position. Impact: Positional isomerism may alter binding affinity in biological targets. For example, the 4-substituted analog may exhibit different steric hindrance or electronic effects compared to the 2-substituted compound . Molecular Formula: C₁₂H₁₅ClN₂ (monohydrochloride) .
Functional Group Modifications
- 2-(Piperidin-4-yl)aniline Dihydrochloride (CAS: N/A) Key Difference: Replaces the nitrile (-CN) group with an amine (-NH₂) at the benzene ring. Molecular Formula: C₁₁H₁₈Cl₂N₂ .
- 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile Hydrochloride (CAS: 1353972-57-2) Key Difference: Incorporates a methylated amino linker between the piperidine and benzonitrile groups. Impact: The methyl group may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted applications . Molecular Formula: C₁₄H₂₀ClN₃ (monohydrochloride) .
Physicochemical Properties
Notes:
Key Research Findings
- Synthetic Accessibility : Piperidine-containing benzonitriles are often synthesized via nucleophilic substitution or reductive amination, with yields influenced by substituent positions and steric effects .
- Structure-Activity Relationships (SAR): The 2-position substitution in the target compound may favor interactions with hydrophobic pockets in enzyme active sites compared to 4-position analogs . Methylation of the amino linker (e.g., in 4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile) enhances metabolic stability but may reduce binding affinity due to steric effects .
Biological Activity
2-[(Piperidin-4-yl)amino]benzonitrile dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHClN
- Molecular Weight : 267.16 g/mol
- CAS Number : 1955541-05-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperidine moiety enhances its ability to penetrate biological membranes, facilitating interactions with target proteins.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives have shown efficacy against flaviviruses such as Zika and dengue viruses. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly affect antiviral potency.
| Compound | IC (μM) | Target |
|---|---|---|
| Compound 1 | 21.7 | ZVpro (Zika Virus Protease) |
| Compound 3 | 4.65 | ZVpro |
| Compound 17 | 1.62 | ZVpro |
The above table summarizes the inhibitory concentrations of various derivatives against ZVpro, demonstrating that structural modifications can lead to enhanced antiviral activity .
Anticancer Activity
In addition to antiviral effects, this compound has been investigated for its anticancer properties. It has shown promise as a potential inhibitor of androgen receptors, which are critical in prostate cancer progression. Compounds with similar structures have demonstrated high affinity and antagonistic activity against androgen receptors.
| Compound | IC (μM) | Cancer Type |
|---|---|---|
| Compound A | 0.76 | Prostate Cancer |
| Compound B | 3.16 | Prostate Cancer |
These findings indicate that the compound may serve as a lead for developing new anticancer agents targeting androgen receptor signaling pathways .
Study on Antiviral Efficacy
A study published in MDPI evaluated the antiviral efficacy of various piperidine-substituted compounds against flavivirus proteases. The results indicated that compounds with a piperidinyl group exhibited significant inhibitory effects on viral replication, with some compounds achieving IC values as low as 0.71 μM .
Study on Anticancer Properties
Another research article highlighted the potential of piperidine derivatives in inhibiting prostate cancer cell proliferation. The study reported that certain analogs effectively reduced cell viability in AR-overexpressing cell lines, suggesting their utility in treating AR-dependent cancers .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
